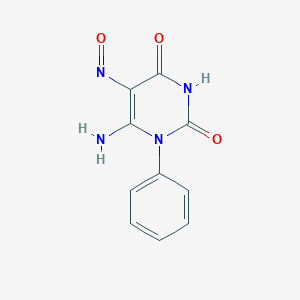
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.2g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, with the chemical formula C10H8N4O3 and a molecular weight of 232.2 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8N4O3
- Molecular Weight : 232.2 g/mol
- CAS Number : 15886-45-0
- Solubility : Greater than 34.8 µg/mL at pH 7.4 .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral agent and its effects on cellular metabolism.
Antiviral Properties
Recent research indicates that compounds similar to 6-amino-5-nitroso derivatives may exhibit broad-spectrum antiviral activity by inhibiting pyrimidine biosynthesis pathways. This inhibition can amplify the production of interferons, crucial for the innate immune response against viral infections .
The compound's mechanism appears to involve the inhibition of key enzymes in the pyrimidine metabolism pathway. This inhibition leads to a reduction in nucleic acid synthesis, thereby affecting viral replication processes . The structural features of the compound suggest potential interactions with enzymes involved in pyrimidine biosynthesis.
Study on Antiviral Activity
A study published in Nature explored the effects of pyrimidine biosynthesis inhibitors on viral infections. The results demonstrated that these inhibitors could enhance interferon production when cells were stimulated with RIG-I ligands, indicating a potential therapeutic application for compounds like 6-amino-5-nitroso derivatives in antiviral therapies .
In Vivo Studies
In vivo studies have shown that related pyrimidine derivatives can significantly reduce seizure activity in animal models, suggesting a neuroprotective effect alongside their antiviral properties. These findings highlight the dual potential of such compounds in treating neurological disorders as well as viral infections .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYBOXVWGXKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














